molecular formula C12H23NO4 B1377096 Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate CAS No. 1423033-50-4

Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B1377096
CAS No.: 1423033-50-4
M. Wt: 245.32 g/mol
InChI Key: FPUWCTBTBPMHQT-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1423033-50-4 . Its molecular weight is 245.32 . The compound is stored at room temperature and is in the form of a viscous liquid .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 4-hydroxy-4-(methoxymethyl)-1-piperidinecarboxylate . Its InChI Code is 1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 327.0±27.0 C at 760 mmHg . It is a viscous liquid at room temperature .

Scientific Research Applications

Synthesis Routes and Optimization : Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate serves as a key intermediate in synthesizing various biologically active compounds. For instance, it is pivotal in the synthesis of Vandetanib, an anticancer drug, through acylation, sulfonation, and substitution steps, showcasing a total yield of 20.2% (Min Wang et al., 2015). Another significant application includes its role in generating crizotinib intermediates, with a synthesis route achieving a 49.9% total yield (D. Kong et al., 2016). These studies highlight the compound's versatility and importance in medicinal chemistry.

Crystal Structure Analysis : Investigations into the crystal structure of related tert-butyl piperidine-1-carboxylate derivatives provide insights into molecular configurations and packing. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, when crystallized, reveals strong O-H...O=C hydrogen bonds forming infinite chains in the crystal structure, which is essential for understanding the material's properties (C. Didierjean et al., 2004).

Biological and Pharmacological Research : Beyond its role in synthesis, this compound derivatives are explored for their biological activities. For instance, derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have undergone characterization and X-ray diffraction studies, showing potential antibacterial and antifungal activities, indicating their potential in developing new therapeutic agents (B. Kulkarni et al., 2016).

Advanced Chemical Syntheses : The compound also facilitates the creation of advanced molecular structures, such as the stereoselective synthesis of piperidine derivatives, which are crucial for producing specific, biologically active molecules with defined three-dimensional structures (A. I. Moskalenko & V. Boev, 2014). These syntheses contribute to the diverse applications of this compound in medicinal chemistry and drug development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUWCTBTBPMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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